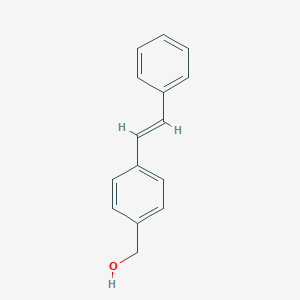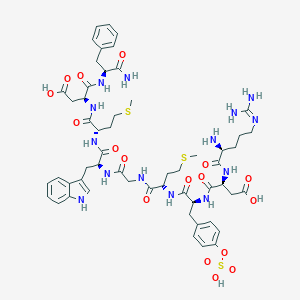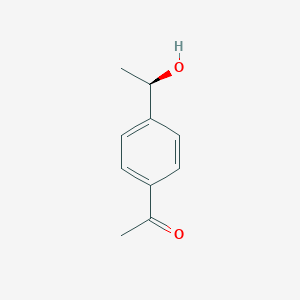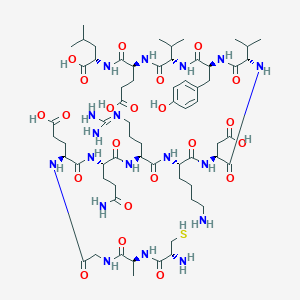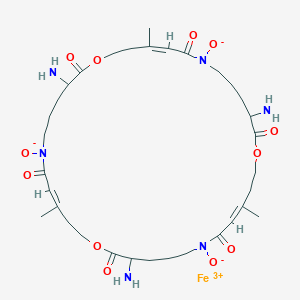
Fusigen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusigen is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a synthetic peptide that has been developed to mimic the action of a natural protein, fusogenic membrane glycoprotein (FMG). FMG is responsible for facilitating the fusion of biological membranes, which is a critical process in various physiological and pathological events. The development of Fusigen provides researchers with a powerful tool to study membrane fusion and opens up new possibilities for drug delivery and gene therapy.
作用機序
Fusigen works by binding to the cell membrane and inducing the fusion of the lipid bilayer. The hydrophobic domain of Fusigen interacts with the lipid bilayer, causing it to destabilize and form a fusion pore. The hydrophilic domain of Fusigen then promotes the expansion of the fusion pore, allowing the contents of the vesicle to be released into the cytoplasm or extracellular space.
生化学的および生理学的効果
Fusigen has been shown to have a range of biochemical and physiological effects. It can induce the fusion of biological membranes, leading to the release of intracellular contents and the uptake of extracellular molecules. Fusigen has also been shown to induce the formation of membrane nanotubes, which are important for intercellular communication and the transfer of cellular components. Additionally, Fusigen has been shown to have immunomodulatory effects, where it can activate immune cells and enhance the immune response.
実験室実験の利点と制限
The use of Fusigen in laboratory experiments provides researchers with a powerful tool to study membrane fusion and drug delivery. Fusigen is highly specific for membrane fusion and can be used to study a range of biological processes. However, there are also limitations to the use of Fusigen. It can be difficult to control the concentration and timing of Fusigen exposure, which can lead to non-specific effects. Additionally, the use of Fusigen requires specialized equipment and expertise, which can be a barrier to its widespread use.
将来の方向性
There are many future directions for the use of Fusigen in scientific research. One area of interest is the development of Fusigen-based drug delivery systems. Fusigen can be used to facilitate the delivery of therapeutic molecules across biological membranes, which could improve the efficacy of drugs and reduce side effects. Another area of interest is the study of membrane nanotubes and their role in intercellular communication. Fusigen can be used to induce the formation of membrane nanotubes, which could provide insights into their function and potential therapeutic applications. Finally, the use of Fusigen in immunotherapy is an area of active research, where it is being studied as a potential adjuvant for cancer vaccines.
合成法
Fusigen is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification. The chemical structure of Fusigen is designed to have a hydrophobic domain that interacts with the cell membrane and a hydrophilic domain that facilitates the fusion process.
科学的研究の応用
Fusigen has been extensively studied in various scientific fields, including cell biology, biophysics, and drug delivery. It has been used to study the fusion of biological membranes, including the fusion of virus particles with host cells, the fusion of sperm and egg cells during fertilization, and the fusion of intracellular vesicles with the plasma membrane. Fusigen has also been used as a tool for drug delivery, where it can be used to facilitate the delivery of therapeutic molecules across biological membranes.
特性
CAS番号 |
19624-79-4 |
|---|---|
製品名 |
Fusigen |
分子式 |
C33H51FeN6O12 |
分子量 |
779.6 g/mol |
IUPAC名 |
iron(3+);3,15,27-triamino-10,22,34-trimethyl-7,19,31-trioxido-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-triene-2,8,14,20,26,32-hexone |
InChI |
InChI=1S/C33H51N6O12.Fe/c1-22-10-16-49-31(43)25(34)8-5-14-38(47)29(41)20-24(3)12-18-51-33(45)27(36)9-6-15-39(48)30(42)21-23(2)11-17-50-32(44)26(35)7-4-13-37(46)28(40)19-22;/h19-21,25-27H,4-18,34-36H2,1-3H3;/q-3;+3 |
InChIキー |
KUQNHSOWVDQAOF-BBXZRSJSSA-N |
異性体SMILES |
C/C/1=C/C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC1)N)[O-])/C)N)[O-])/C)N)[O-].[Fe+3] |
SMILES |
CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |
正規SMILES |
CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |
同義語 |
fusarinine C fusigen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



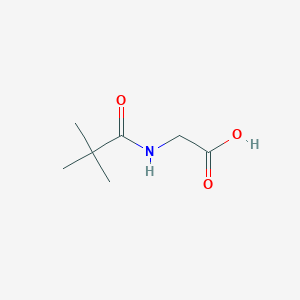
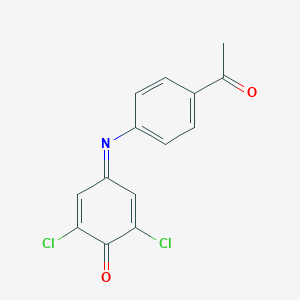
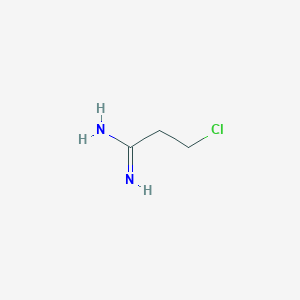
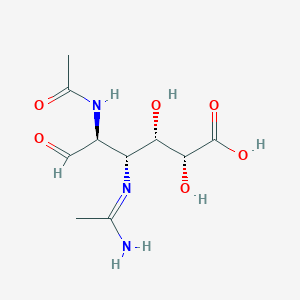
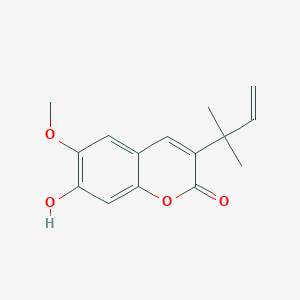
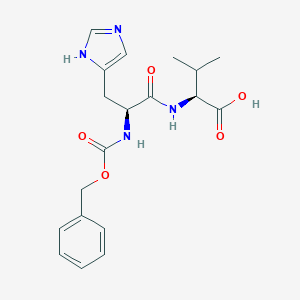
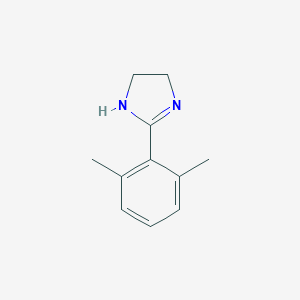
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
